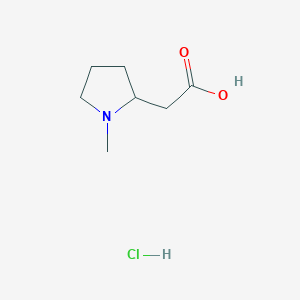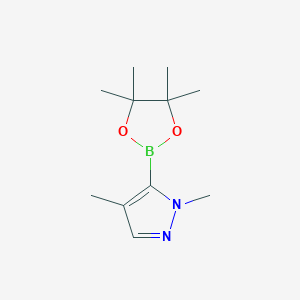
(1-Methyl-2-pyrrolidinyl)acetic acid hydrochloride
Übersicht
Beschreibung
(1-Methyl-2-pyrrolidinyl)acetic acid hydrochloride: is a chemical compound with the molecular formula C7H13NO2Cl. It is a derivative of pyrrolidine, a five-membered heterocyclic amine, and is commonly used in various scientific research applications, including chemistry, biology, medicine, and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The compound can be synthesized through several synthetic routes, including the following:
Reduction of Pyrrolidone Derivatives: One common method involves the reduction of pyrrolidone derivatives using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Amination of α-Hydroxy Acids: Another approach involves the amination of α-hydroxy acids using reagents like thionyl chloride (SOCl2) to introduce the pyrrolidine ring.
Industrial Production Methods: In an industrial setting, the compound is typically produced through large-scale chemical reactions involving the aforementioned synthetic routes. The reactions are carried out under controlled conditions to ensure the purity and yield of the final product.
Analyse Chemischer Reaktionen
(1-Methyl-2-pyrrolidinyl)acetic acid hydrochloride: undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromic acid (H2CrO4).
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Substitution reactions can be carried out using nucleophiles such as alkyl halides or amines.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromic acid (H2CrO4)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Alkyl halides, amines
Major Products Formed:
Oxidation: Carboxylic acids, ketones
Reduction: Alcohols, amines
Substitution: Alkylated derivatives, amides
Wissenschaftliche Forschungsanwendungen
(1-Methyl-2-pyrrolidinyl)acetic acid hydrochloride: has various scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in chemical reactions.
Biology: Employed in the study of enzyme inhibitors and as a tool in biochemical research.
Medicine: Investigated for its potential therapeutic properties, including its use in drug development.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and other chemical products.
Wirkmechanismus
The compound exerts its effects through specific molecular targets and pathways. It interacts with enzymes and receptors, modulating their activity and influencing biological processes. The exact mechanism of action may vary depending on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
(1-Methyl-2-pyrrolidinyl)acetic acid hydrochloride: is compared with other similar compounds, highlighting its uniqueness:
Similar Compounds: (1-Methyl-3-pyrrolidinyl)acetic acid hydrochloride, 2-Pyrrolidin-1-ylmethyl-acrylic acid
Uniqueness: The presence of the methyl group at the 2-position of the pyrrolidine ring distinguishes it from other similar compounds, affecting its chemical and biological properties.
Eigenschaften
IUPAC Name |
2-(1-methylpyrrolidin-2-yl)acetic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO2.ClH/c1-8-4-2-3-6(8)5-7(9)10;/h6H,2-5H2,1H3,(H,9,10);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMJRXPNTXVRMKK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCC1CC(=O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![2-Methyl-2,6-diazaspiro[3.3]heptane](/img/structure/B1400288.png)

![1-Boc-4-[3-(methoxycarbonyl)phenyl]piperidine](/img/structure/B1400292.png)



![2-chloro-4-(methylthio)-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B1400300.png)
![2,4-dichloro-5-iodo-7-tosyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B1400301.png)


